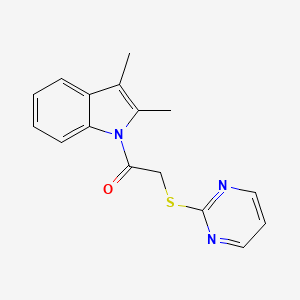

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-2-pyrimidin-2-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-12(2)19(14-7-4-3-6-13(11)14)15(20)10-21-16-17-8-5-9-18-16/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICCYDJUCWEHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one typically involves multi-step organic reactions. One common method includes the Fischer indolisation reaction followed by N-alkylation. The Fischer indolisation reaction is a robust and high-yielding process that involves the reaction of aryl hydrazines with ketones under acidic conditions to form indoles . Subsequent N-alkylation with appropriate alkyl halides can introduce the desired substituents on the indole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of microwave irradiation to shorten reaction times and improve efficiency . The availability of commercially accessible starting materials, such as aryl hydrazines, ketones, and alkyl halides, facilitates the large-scale synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindoles.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.

Major Products

Oxidation: Formation of oxindoles.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one exhibit notable antimicrobial properties. For instance:

- In vitro studies : These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard dilution methods, revealing that some derivatives possess potent activity comparable to established antibiotics .

Herbicidal Activity

The compound has also been evaluated for herbicidal properties. A study highlighted its effectiveness against certain weeds, showing significant herbicidal activity at specific concentrations. The mode of action appears to involve inhibition of critical metabolic pathways in target plants .

Antioxidant Properties

Research indicates that some derivatives exhibit strong antioxidant activity. These compounds were tested against standard antioxidants like ascorbic acid, with some showing superior efficacy in scavenging free radicals. This property suggests potential applications in preventing oxidative stress-related diseases .

Applications in Drug Discovery

The unique structural features of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one make it a promising candidate for drug development:

- Lead Compound Development : Its diverse biological activities position it as a lead compound for further modifications aimed at enhancing efficacy and selectivity against specific diseases.

- Targeting Cancer : Preliminary studies suggest potential anticancer properties, warranting further investigation into its mechanism of action against cancer cell lines.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific receptors, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s 2,3-dimethylindolyl group distinguishes it from phthalazine-based analogs (e.g., compound in ), which may alter π-π stacking interactions in biological systems.

- The chloroethoxyethyl chain in introduces a polar yet hydrophobic moiety absent in the target compound, which could influence membrane permeability.

Physicochemical and Spectroscopic Properties

Key data from analogous compounds provide indirect insights:

Spectroscopic Notes:

- The target’s indole NH and pyrimidine C=S groups would likely show IR peaks near 3200–3400 cm⁻¹ (N-H) and 1250–1050 cm⁻¹ (C-S), respectively.

- Aromatic protons in the dimethylindole and pyrimidine rings would resonate in the δ 7.0–8.5 ppm range in 1H-NMR .

Biologische Aktivität

1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that combines an indole moiety with a pyrimidine ring and a thioether functional group. This hybrid structure is hypothesized to contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one. For instance, derivatives of pyrimidines have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 0.08 to 2.31 mg/mL, indicating potent activity against resistant strains like MRSA .

Antiparasitic Activity

Research has indicated that pyrimidine derivatives can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (DHFR), an essential enzyme for the survival of the malaria parasite. Compounds in this category exhibited IC50 values in the low nanomolar range against both wild-type and mutant strains of the parasite . Molecular docking studies suggest that these compounds bind effectively to the active site of DHFR, stabilizing their interaction through key hydrogen bonds with critical amino acid residues .

The biological activity of 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, such as DHFR in P. falciparum, disrupting nucleic acid synthesis and cellular replication.

- Antioxidant Activity : Some studies indicate that similar compounds possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

- Antibacterial Activity : A study evaluating a series of thienopyrimidine derivatives demonstrated their antibacterial efficacy against various bacterial strains, with some compounds showing superior potency compared to traditional antibiotics .

- Antiparasitic Efficacy : Another investigation into pyrimidine analogs revealed promising results in inhibiting P. falciparum DHFR, with computational analyses supporting their potential as effective antimalarial agents .

Data Tables

| Activity Type | Compound | MIC (mg/mL) | Target |

|---|---|---|---|

| Antibacterial | 3j | 0.08 | MRSA |

| Antibacterial | 6b | 0.11 | MRSA |

| Antiparasitic | Pyrimidine A | 0.4 | DHFR |

| Antiparasitic | Pyrimidine B | 3.7 | DHFR |

Q & A

Q. What are the key synthetic steps and reaction conditions required to synthesize 1-(2,3-Dimethylindolyl)-2-pyrimidin-2-ylthioethan-1-one?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions between indole and pyrimidine derivatives under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

- Thioether bond formation using catalysts like copper(I) iodide or palladium complexes to enhance regioselectivity.

- Temperature control (e.g., reflux conditions at 80–120°C) and pH adjustments to optimize intermediate stability.

Purification often employs column chromatography or recrystallization to isolate the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy : 1H and 13C NMR are used to verify substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for pharmacological studies) and monitors reaction progress .

Q. What storage conditions are recommended to maintain the compound’s stability?

- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation.

- Protect from light using amber glassware to avoid photochemical reactions.

- Avoid exposure to moisture by including desiccants in storage units .

Q. What safety protocols are essential during handling?

- Use fume hoods to avoid inhalation of vapors or dust.

- Wear nitrile gloves , lab coats, and goggles to prevent skin/eye contact (classified as irritant in safety data).

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Density Functional Theory (DFT) predicts transition states and reaction pathways, reducing trial-and-error in catalyst selection.

- Machine learning models (e.g., neural networks) analyze historical reaction data to recommend optimal solvents, temperatures, and catalysts for yield improvement .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

- Cross-validate using 2D NMR techniques (COSY, HSQC) to resolve overlapping signals.

- Compare experimental data with computational NMR predictions (e.g., using Gaussian software) to assign ambiguous peaks .

Q. What reaction mechanisms govern the compound’s participation in nucleophilic substitutions?

- The pyrimidin-2-ylthio group acts as a leaving group, facilitating SNAr (nucleophilic aromatic substitution) with amines or alkoxides.

- Kinetic studies (e.g., monitoring via UV-Vis spectroscopy) reveal pH-dependent activation barriers, with optimal reactivity at pH 7–9 .

Q. How can biological activity studies be designed to evaluate its therapeutic potential?

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates.

- Cellular toxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to determine IC50 values.

- Molecular docking (AutoDock Vina) predicts binding affinities to target proteins like EGFR or COX-2 .

Q. What strategies improve regioselectivity in functionalizing the indole moiety?

- Directed ortho-metalation : Use directing groups (e.g., –OMe) to control electrophilic attack positions.

- Microwave-assisted synthesis reduces side reactions by accelerating desired pathways .

Q. How can the compound’s role in multi-step syntheses be validated?

- Use isotopic labeling (e.g., 13C or 15N) to track incorporation into complex scaffolds.

- X-ray crystallography confirms structural integrity at intermediate stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.